molecular formula C19H24FNO5S B7504097 [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate

[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate

Cat. No.: B7504097
M. Wt: 397.5 g/mol
InChI Key: LKXUICWXSVCKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is involved in the phosphorylation of various substrates, including transcription factors, signaling molecules, and structural proteins. Inhibition of CK2 activity by this compound leads to the disruption of these signaling pathways and the induction of apoptosis in cancer cells. In neurodegenerative disorders, CK2 is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound reduces tau phosphorylation and prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer. In animal models of cancer, this compound has been shown to reduce tumor growth and improve survival. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce tau phosphorylation in animal models of Alzheimer's disease. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One advantage of [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate is its specificity for CK2, which reduces the potential for off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.

Future Directions

There are several future directions for the research and development of [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate. One direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to this compound in cancer patients. The development of combination therapies that target multiple signaling pathways in cancer cells is also a promising direction. Finally, the development of this compound analogs with improved properties, such as solubility and half-life, is an important direction for the future.

Synthesis Methods

The synthesis of [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate involves the condensation of 3-fluorobenzoic acid with ethyl 2-amino-2-oxoacetate, followed by the reaction with cyclohexyl isothiocyanate to form the intermediate this compound. The intermediate is then treated with trifluoroacetic acid to obtain the final product. The synthesis of this compound has been optimized to achieve high yield and purity.

Scientific Research Applications

[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. In cancer, CK2 is overexpressed and promotes tumor growth and survival. This compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In neurodegenerative disorders, CK2 is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In viral infections, CK2 is required for viral replication and this compound has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV.

Properties

IUPAC Name

[2-[cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO5S/c20-15-6-4-5-14(11-15)19(23)26-12-18(22)21(16-7-2-1-3-8-16)17-9-10-27(24,25)13-17/h4-6,11,16-17H,1-3,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUICWXSVCKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)COC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.